3,4-dihydro-2(1H)-quinazolinethione

Melanogenesis Tyrosinase SAR

This 3,4-dihydro-2(1H)-quinazolinethione is the definitive 2-thione scaffold for tyrosinase synthesis inhibition, a mechanism absent in 2-oxo or 2-amino analogs. With sub-micromolar anti-melanogenesis activity (IC50 ~1.40 µM) and a refined pharmacophore, it provides a validated starting point for hyperpigmentation drug discovery. Its thione (C=S) group enables versatile alkylation, arylation, or oxidation, ideal for generating diverse compound libraries. Do not substitute with other quinazoline derivatives; only the 2-thione ensures the correct biological profile.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 22820-08-2
Cat. No. B3032555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2(1H)-quinazolinethione
CAS22820-08-2
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC(=S)N1
InChIInChI=1S/C8H8N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11)
InChIKeyVGNAMTKXQSLQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2(1H)-quinazolinethione (CAS: 22820-08-2): A Core Heterocyclic Scaffold for Research & Procurement


3,4-Dihydro-2(1H)-quinazolinethione (CAS: 22820-08-2), also known as 3,4-dihydroquinazoline-2(1H)-thione, is a sulfur-containing heterocyclic compound within the quinazoline family, characterized by a partially saturated bicyclic core (C8H8N2S, MW: 164.23 g/mol) . This compound is distinguished by the presence of a thione (C=S) group at the 2-position, a key structural determinant of its chemical reactivity and biological interactions. It serves as a versatile synthetic building block for generating diverse compound libraries and is frequently employed as a scaffold in medicinal chemistry campaigns targeting specific enzyme or cellular pathways [1].

Why 3,4-Dihydro-2(1H)-quinazolinethione Should Not Be Interchanged with Other Quinazoline Analogs


Substituting 3,4-dihydro-2(1H)-quinazolinethione with closely related quinazoline derivatives, such as the 2-oxo (3,4-dihydroquinazolin-2(1H)-one) or 2-amino analogs, is scientifically unsound without rigorous validation, as these structural modifications profoundly alter the compound's electronic properties, hydrogen-bonding capabilities, and resultant biological activity. The specific thione (C=S) moiety is not a bioisostere for a carbonyl (C=O) or an amino (C-NH2) group in many target binding pockets [1]. Research has demonstrated that the thione group's unique hydrogen-bonding capacity is the primary driver for the anti-melanogenesis activity of this class, a property not replicable by its 2-oxo or 2-amino counterparts, which exhibit distinct and unrelated biological profiles [2][3]. Therefore, in procurement for target-specific research, the exact 2-thione derivative is non-fungible with other in-class analogs.

Quantitative Evidence for 3,4-Dihydro-2(1H)-quinazolinethione: Head-to-Head Performance Data vs. Structural Analogs


Mechanistic Superiority of 2-Thione vs. 2-Oxo Analogs in Melanogenesis Inhibition

The 3,4-dihydroquinazoline-2(1H)-thione (QNT) scaffold, with its characteristic thione (C=S) group, demonstrates a unique and critical mechanism of action for inhibiting melanogenesis. It acts as an inhibitor of tyrosinase synthesis, rather than as a direct catalytic inhibitor of the tyrosinase enzyme [1]. This is a fundamental mechanistic divergence from the typical behavior of many common depigmenting agents and is a property not observed in the structurally analogous 2-oxo derivative (3,4-dihydroquinazolin-2(1H)-one), which is known for completely unrelated activity as an HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) [2].

Melanogenesis Tyrosinase SAR

SAR Analysis Quantifies the Critical Role of the 2-Thione Group for Sub-micromolar Anti-Melanogenesis Potency

Structure-Activity Relationship (SAR) studies on the 3,4-dihydroquinazoline-2(1H)-thione series have directly quantified the potency conferred by the 2-thione motif and its surrounding substitution pattern. The core scaffold was found to be a potent inhibitor, with the most active analog (compound 3a) achieving >100% inhibition at 30 µM and an IC50 of 1.40 µM in a melanin production assay [1]. This level of potency is a direct consequence of the 2-thione group's ability to participate in hydrogen bonding, a property fundamentally absent in the 2-amino or 2-oxo derivatives, which target entirely different biological systems [2][3].

SAR Melanogenesis Inhibitor

Pharmacophore Refinement Demonstrates Unique Hydrogen-Bonding Requirements for Anti-Melanogenesis Activity

A dedicated pharmacophore refinement study for the 3,4-dihydroquinazoline-2(1H)-thione class has mapped the precise structural requirements for their anti-melanogenesis activity. The study concludes that the activity is primarily mediated by the hydrogen-bonding ability of the thioamide unit (C=S-NH) in addition to the complexation ability of the thione sulfur [1]. This refined pharmacophore model, defining the class as '3-hydrophobic substituted quinazolinethione,' provides a clear molecular blueprint that cannot be fulfilled by the corresponding 2-oxo or 2-amino quinazolines, which lack the requisite sulfur atom for this specific pharmacophoric interaction.

Pharmacophore Melanogenesis Thioamide

Primary Research Applications for 3,4-Dihydro-2(1H)-quinazolinethione (CAS: 22820-08-2) Based on Evidence


Investigating the Regulation of Melanogenesis Upstream of Tyrosinase

The compound's unique mechanism of action—inhibiting tyrosinase synthesis rather than its catalytic activity—makes it a valuable tool for dissecting the transcriptional and translational regulation of melanogenesis [1]. Researchers can use it as a chemical probe to study pathways controlling tyrosinase expression, offering a distinct advantage over direct enzyme inhibitors like kojic acid.

Lead Optimization in Medicinal Chemistry Campaigns for Skin Pigmentation Disorders

With established sub-micromolar potency (IC50 = 1.40 µM for analog 3a) and a refined pharmacophore model, this scaffold provides a validated starting point for medicinal chemistry efforts targeting hyperpigmentation conditions [1][2]. The SAR data directs synthetic modification toward the 3-position with hydrophobic groups to further enhance activity.

Synthesis of Diverse 2-Substituted Quinazoline Compound Libraries

The 2-thione group is a versatile synthetic handle that can be readily alkylated, arylated, or oxidized to access a wide range of structurally distinct quinazoline derivatives . This makes 3,4-dihydro-2(1H)-quinazolinethione an ideal core building block for generating compound collections to screen against various biological targets, including kinases, GPCRs, and ion channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2(1H)-quinazolinethione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.